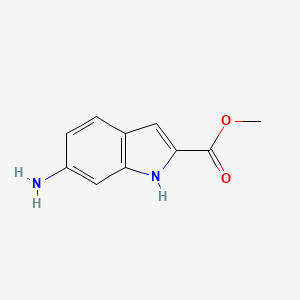
(4-Tert-butyl-1,3-thiazol-2-yl)methanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Applications
Thiazole derivatives, including (4-(tert-Butyl)thiazol-2-yl)methanol, have been studied for their antimicrobial properties. They are known to act against a variety of microbial strains. The compound’s structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death .
Antitumor Activity
Research has indicated that thiazole compounds can exhibit cytotoxicity against tumor cell lines. This is particularly relevant in the search for new chemotherapeutic agents. The thiazole moiety can be a crucial part of the molecule, contributing to its ability to inhibit tumor growth .
Anti-inflammatory Properties
The anti-inflammatory potential of thiazole derivatives is significant. They can inhibit the production of pro-inflammatory cytokines and mediators, which makes them candidates for the development of anti-inflammatory drugs .
Analgesic Effects
(4-(tert-Butyl)thiazol-2-yl)methanol and similar compounds have shown promise as analgesics. Their ability to modulate pain perception could be harnessed in creating new pain management medications .
Neuroprotective Effects
Thiazoles are being explored for their neuroprotective effects. They may protect nerve cells from damage and could be beneficial in treating neurodegenerative diseases .
Antiviral Properties
Some thiazole derivatives have demonstrated antiviral activities, including against HIV. This opens up possibilities for these compounds to be used in antiretroviral therapies .
Antioxidant Capacity
The antioxidant properties of thiazole compounds allow them to neutralize free radicals, which can prevent oxidative stress-related damage in cells. This is crucial in the prevention of various diseases, including cancer .
Chemical Synthesis and Drug Development
(4-(tert-Butyl)thiazol-2-yl)methanol serves as an intermediate in chemical synthesis and drug development. Its molecular structure can be modified to enhance the pharmacological properties of new drug candidates .
Mécanisme D'action
Target of Action
Thiazole derivatives, to which this compound belongs, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .
Mode of Action
Thiazole derivatives have been reported to exhibit antibacterial activity . Some compounds with 4-tert-butyl substitutions have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . For instance, they can act as antioxidants, analgesics, anti-inflammatory agents, and more .
Pharmacokinetics
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of the compound.
Result of Action
Some thiazole derivatives have been reported to exhibit antitumor and cytotoxic activities . For instance, certain thiazole derivatives have been found to inhibit the growth of HeLa cells .
Action Environment
Propriétés
IUPAC Name |
(4-tert-butyl-1,3-thiazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-8(2,3)6-5-11-7(4-10)9-6/h5,10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMKVPYMYZSPCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1322224.png)





![2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1322240.png)
![[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1322241.png)
![Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322243.png)
![Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322244.png)
![{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid](/img/structure/B1322245.png)

![7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1322256.png)